![molecular formula C24H17FN2O5S2 B15102090 (4E)-5-(2,5-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B15102090.png)
(4E)-5-(2,5-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione
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Overview
Description
(4E)-5-(2,5-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(2,5-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione typically involves multi-step organic reactions The process begins with the preparation of key intermediates, such as 2,5-dimethoxybenzaldehyde and 6-fluoro-1,3-benzothiazole These intermediates undergo condensation reactions with appropriate reagents to form the pyrrolidine-2,3-dione core structure
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and catalytic processes can be employed to enhance efficiency and scalability. Purification methods, including recrystallization and chromatography, are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(4E)-5-(2,5-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in various substituted aromatic compounds.
Scientific Research Applications
(4E)-5-(2,5-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of (4E)-5-(2,5-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione involves interactions with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with similar structural features, used as a precursor to high-performance polymers.
Lemon Balm (Rosmarinic Acid): Contains bioactive compounds with antioxidant and antimicrobial properties.
PFAS Compounds: A group of fluorinated compounds with diverse industrial applications and environmental concerns.
Uniqueness
(4E)-5-(2,5-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound (4E)-5-(2,5-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a detailed overview of its biological activity based on existing research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Pyrrolidine Ring : A five-membered nitrogen-containing ring that is often associated with biological activity.
- Benzothiazole Moiety : Known for its pharmacological properties, including antimicrobial and anticancer activities.
- Dimethoxyphenyl Group : This substituent may enhance lipophilicity and biological interactions.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
1. Antimicrobial Activity
Studies have shown that derivatives of benzothiazole compounds often exhibit significant antimicrobial properties. The presence of the benzothiazole moiety in this compound suggests potential effectiveness against various bacterial strains.
2. Anticancer Properties
The structural configuration of the compound indicates possible interactions with cellular pathways involved in cancer proliferation. Compounds with similar structures have been reported to inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.
3. Enzyme Inhibition
Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, compounds with similar scaffolds have been shown to inhibit dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in cancer cells.
Case Studies
Several case studies have explored the biological activity of related compounds:
Study | Compound Tested | Biological Activity | Key Findings |
---|---|---|---|
Umesha et al. (2009) | BPR1P0034 | Antiviral | More active than known DHODH inhibitors like brequinar |
Recent Study (2023) | Benzothiazole Derivative | Anticancer | Induced apoptosis in breast cancer cells |
Chemical Investigation | Various Benzothiazole Compounds | Antimicrobial | Significant inhibition against Gram-positive bacteria |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may bind to active sites on enzymes, altering their function.
- Cellular Uptake : The lipophilic nature may facilitate cellular uptake, enhancing its efficacy.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in cancer cells, leading to cell death.
Properties
Molecular Formula |
C24H17FN2O5S2 |
---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H17FN2O5S2/c1-31-13-6-8-16(32-2)14(11-13)20-19(21(28)17-4-3-9-33-17)22(29)23(30)27(20)24-26-15-7-5-12(25)10-18(15)34-24/h3-11,20,29H,1-2H3 |
InChI Key |
OPLJEWAVOYZCKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)F)O)C(=O)C5=CC=CS5 |
Origin of Product |
United States |
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